4-[(2-Fluorophenoxy)methyl]piperidine
Description
Structure
3D Structure
Properties
CAS No. |
63608-34-4 |
|---|---|
Molecular Formula |
C12H16FNO |
Molecular Weight |
209.26 g/mol |
IUPAC Name |
4-[(2-fluorophenoxy)methyl]piperidine |
InChI |
InChI=1S/C12H16FNO/c13-11-3-1-2-4-12(11)15-9-10-5-7-14-8-6-10/h1-4,10,14H,5-9H2 |
InChI Key |
GTYCVCKSMFWBQA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1COC2=CC=CC=C2F |
Origin of Product |
United States |
The Piperidine Scaffold: a Privileged Structure in Bioactive Compound Discovery
The piperidine (B6355638) ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous feature in a vast number of natural products and synthetic pharmaceuticals. researchgate.netnih.gov Its prevalence stems from its ability to serve as a versatile scaffold, providing a three-dimensional architecture that can be readily functionalized to optimize interactions with biological targets. researchgate.netnih.gov The nitrogen atom within the piperidine ring is often a key pharmacophoric element, capable of forming crucial ionic or hydrogen bond interactions with receptors and enzymes. nih.gov
The significance of the piperidine scaffold is underscored by its presence in a wide array of approved drugs spanning various therapeutic areas, including but not limited to central nervous system (CNS) disorders, cardiovascular diseases, and infectious diseases. researchgate.netresearchgate.net Its favorable physicochemical properties, such as good aqueous solubility and metabolic stability, contribute to its "privileged" status in medicinal chemistry. nih.gov The conformational flexibility of the piperidine ring, which typically exists in a chair conformation, allows for the precise spatial orientation of substituents, a critical factor in achieving high-affinity and selective binding to biological targets. chemrxiv.org
Modulating Biological Activity: the Strategic Role of Fluorine Substitution in Phenoxy Derivatives
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate a molecule's biological activity and pharmacokinetic properties. The unique properties of the fluorine atom, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity.
Specifically, in phenoxy derivatives, the substitution of a hydrogen atom with fluorine can lead to several advantageous effects:
Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic cleavage by cytochrome P450 enzymes. This can lead to an increased half-life and improved bioavailability of the drug.
Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, such as the nitrogen in the piperidine (B6355638) ring. This alteration can influence the compound's ionization state at physiological pH, thereby affecting its membrane permeability and interaction with biological targets.
Increased Binding Affinity: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, with amino acid residues in the binding pocket of a protein. This can lead to enhanced binding affinity and potency.
Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, which can be crucial for optimal binding to a target.
The strategic placement of fluorine on the phenoxy ring allows for the fine-tuning of these properties to achieve a desired biological profile.
Research Trajectories for 4 2 Fluorophenoxy Methyl Piperidine and Its Analogs
Established Synthetic Pathways for the Piperidine (B6355638) Core and Phenoxy Attachment
The construction of this compound can be approached retrospectively by disconnecting the molecule into two primary fragments: the 4-(hydroxymethyl)piperidine core and the 2-fluorophenol (B130384) moiety. The key synthetic challenges involve the formation of the piperidine ring and the subsequent attachment of the phenoxy group via an ethereal linkage.
The formation of the ether bond in this compound is most commonly achieved through nucleophilic substitution, specifically the Williamson ether synthesis. masterorganicchemistry.comlumenlearning.com This method involves the reaction of an alkoxide with a suitable alkyl halide or sulfonate. In the context of this target molecule, the synthesis involves the reaction of a 2-fluorophenoxide anion with an electrophilic piperidine derivative.
The standard approach requires the deprotonation of 2-fluorophenol using a strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to generate the highly nucleophilic phenoxide. richmond.edu This nucleophile then attacks a piperidine precursor containing a leaving group on the methyl substituent at the C4 position. A common precursor is N-protected 4-(tosyloxymethyl)piperidine or N-protected 4-(bromomethyl)piperidine. The use of an N-protecting group, such as tert-butoxycarbonyl (Boc) or benzyl (B1604629) (Bn), is crucial to prevent the secondary amine of the piperidine ring from acting as a competing nucleophile. nih.gov
The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) to facilitate the SN2 mechanism. richmond.edu The reaction proceeds as follows:
Deprotonation: 2-Fluorophenol is treated with a base (e.g., NaH) to form the sodium 2-fluorophenoxide.
Substitution: The N-protected 4-(halomethyl)piperidine or 4-(sulfonyloxymethyl)piperidine is added to the reaction mixture, and the phenoxide displaces the leaving group (e.g., Br-, TsO-) in an SN2 reaction.
Deprotection: The N-protecting group is removed in a final step to yield the target compound. For instance, a Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid), while a benzyl group is removed via catalytic hydrogenation.
Table 1: Representative Conditions for Williamson Ether Synthesis
| Piperidine Precursor | Phenol (B47542) | Base | Solvent | Typical Conditions |
| N-Boc-4-(tosyloxymethyl)piperidine | 2-Fluorophenol | NaH | DMF | 0 °C to room temp. |
| N-Bn-4-(bromomethyl)piperidine | 2-Fluorophenol | K2CO3 | Acetonitrile | Reflux |
| N-Boc-4-(mesyloxymethyl)piperidine | 2-Fluorophenol | Cs2CO3 | DMF | 60-80 °C |
The synthesis of the piperidine ring itself is a fundamental step in accessing the necessary precursors. A variety of cyclization and ring-forming reactions have been established for this purpose. nih.govbeilstein-journals.org These methods often build the six-membered ring from acyclic precursors.
Common strategies include:
Intramolecular Reductive Amination: An amino group tethered to a δ-keto or δ-aldehyde functionality can undergo intramolecular cyclization upon treatment with a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). google.com This forms the piperidine ring in a single step.
Intramolecular Nucleophilic Substitution: A common method involves the cyclization of an acyclic amine containing a leaving group at the terminal position of a five-carbon chain (e.g., 1-amino-5-halopentane derivatives). The intramolecular SN2 reaction leads to the formation of the piperidine ring. beilstein-journals.org
Hydrogenation of Pyridine Derivatives: Substituted pyridines can be catalytically hydrogenated to yield the corresponding piperidines. For the synthesis of the required precursor, 4-pyridinemethanol (B147518) can be hydrogenated using catalysts such as rhodium on alumina (B75360) or platinum oxide under hydrogen pressure. This method is highly effective for producing the saturated heterocyclic core. nih.gov
Diels-Alder Reaction: A [4+2] cycloaddition between an azadiene and a suitable dienophile can be used to construct a tetrahydropyridine (B1245486) ring, which can then be reduced to the piperidine. beilstein-journals.org
These methods provide access to 4-substituted piperidines, such as 4-(hydroxymethyl)piperidine or its protected forms, which are the key intermediates for the subsequent attachment of the phenoxy group. youtube.com
Advanced Synthetic Methodologies and Strategic Approaches
Modern organic synthesis often requires more sophisticated methods to control stereochemistry and manage complex multi-step sequences efficiently.
While this compound itself is achiral, the introduction of substituents on the piperidine ring would create stereocenters. Stereoselective synthesis is crucial for preparing specific stereoisomers, which is often a requirement for biologically active molecules. Advanced methodologies for achieving stereocontrol in piperidine synthesis include:
Catalytic Asymmetric Hydrogenation: The hydrogenation of prochiral substituted pyridines or tetrahydropyridines using chiral catalysts (e.g., those based on iridium or rhodium with chiral ligands) can produce enantiomerically enriched piperidines. nih.gov
Chiral Auxiliary-Mediated Synthesis: An acyclic precursor can be attached to a chiral auxiliary. Subsequent cyclization reactions proceed with high diastereoselectivity, directed by the auxiliary, which can be cleaved later to provide the enantiopure piperidine.
Gold-Catalyzed Annulation: Gold catalysts have been employed in annulation procedures that allow for the direct and stereoselective assembly of highly substituted piperidines from acyclic starting materials. ajchem-a.com
In cases where a racemic mixture of a chiral piperidine derivative is synthesized, chiral resolution can be employed. This involves separating the enantiomers, often by forming diastereomeric salts with a chiral resolving agent (like tartaric acid or its derivatives) followed by fractional crystallization.
Protecting group chemistry is indispensable in the multi-step synthesis of this compound and its derivatives. creative-peptides.com The secondary amine of the piperidine ring is both nucleophilic and basic, which can lead to unwanted side reactions during various synthetic steps, particularly during the Williamson ether synthesis.
The choice of protecting group is critical and depends on its stability to the reaction conditions of subsequent steps and the conditions required for its eventual removal.
tert-Butoxycarbonyl (Boc): This is one of the most common protecting groups for amines. It is introduced using di-tert-butyl dicarbonate (B1257347) (Boc)2O. The Boc group is stable to a wide range of nucleophilic and basic conditions but is readily removed under acidic conditions (e.g., trifluoroacetic acid (TFA) or HCl in an organic solvent). rsc.org
Benzyl (Bn): The benzyl group is introduced via N-benzylation with benzyl bromide or chloride. It is highly stable under acidic, basic, and many oxidative/reductive conditions. Its key advantage is that it can be removed under neutral conditions by catalytic hydrogenation (e.g., H2, Pd/C), a process that is often compatible with many other functional groups. nih.gov
Carboxybenzyl (Cbz or Z): Introduced using benzyl chloroformate, the Cbz group is similar in stability to the benzyl group and is also removed by catalytic hydrogenation. creative-peptides.com
The general strategy involves protecting the piperidine nitrogen early in the synthesis, carrying out the necessary transformations (like the ether linkage formation), and then removing the protecting group as one of the final steps to yield the target secondary amine. nih.govnih.gov
Table 2: Comparison of Common Nitrogen Protecting Groups for Piperidine Synthesis
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Advantages | Disadvantages |
| tert-Butoxycarbonyl | Boc | (Boc)2O | Acidic (TFA, HCl) | Easy to introduce and remove | Unstable to strong acids |
| Benzyl | Bn | Benzyl bromide/chloride | Catalytic Hydrogenation (H2, Pd/C) | Very stable to a wide range of conditions | Requires hydrogenation for removal |
| Carboxybenzyl | Cbz (Z) | Benzyl chloroformate | Catalytic Hydrogenation (H2, Pd/C) | Stable and widely used | Requires hydrogenation for removal |
Derivatization and Functionalization Strategies
Once this compound is synthesized, its piperidine nitrogen provides a convenient handle for further derivatization, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies. nih.govresearchgate.net
Common derivatization strategies focusing on the piperidine nitrogen include:
N-Alkylation: The secondary amine can be alkylated using various alkyl halides in the presence of a base. A more controlled and widely used method is reductive amination . This involves reacting the amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN). google.comnih.gov This method allows for the introduction of a wide variety of alkyl and substituted alkyl groups.
N-Acylation: Reaction of the piperidine with acyl chlorides, anhydrides, or carboxylic acids (using coupling reagents like EDC/HOBt) yields the corresponding N-amides. This transformation introduces a carbonyl group, which can alter the electronic properties and hydrogen bonding capabilities of the molecule.
N-Arylation: The nitrogen can be coupled with aryl halides or triflates using transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction, typically catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand, allows for the formation of N-aryl piperidines.
N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base yields stable sulfonamides.
These functionalization reactions significantly expand the chemical space accessible from the core this compound structure, enabling the fine-tuning of its physicochemical and biological properties. nih.gov
Modifications on the Piperidine Nitrogen Atom
The secondary amine of the piperidine ring in this compound is a primary site for chemical derivatization. Standard organic chemistry transformations can be employed to introduce a wide variety of functional groups at this position, thereby modulating the compound's physicochemical properties and biological activity. Common modifications include N-alkylation, N-acylation, reductive amination, and N-arylation.
N-Alkylation: The nitrogen atom can be readily alkylated using various alkyl halides (e.g., iodides, bromides, or chlorides) in the presence of a base such as potassium carbonate or triethylamine. For instance, the synthesis of [¹⁸F]1-(3-Fluoropropyl)-4-[(4-cyanophenoxy)methyl]piperidine was achieved by alkylating the parent piperidine with 3-bromo-1-fluoropropane. nih.gov This straightforward approach allows for the introduction of diverse alkyl and substituted alkyl chains.
N-Acylation: Acylation of the piperidine nitrogen to form amides is another common transformation. This is typically achieved by reacting the piperidine with acyl chlorides or anhydrides in the presence of a base. These amide derivatives can serve as final products or as intermediates for further functionalization. The synthesis of various (substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl}methanone derivatives highlights the utility of this approach in creating diverse chemical libraries. nih.gov
Reductive Amination: Reductive amination provides a versatile method for introducing a wide range of substituents on the piperidine nitrogen. This two-step, one-pot reaction involves the condensation of the piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride. researchgate.net This method is particularly useful for creating more complex N-substituted analogs.
N-Arylation: The introduction of an aryl or heteroaryl group at the piperidine nitrogen can be accomplished through various cross-coupling reactions, such as the Buchwald-Hartwig amination. Microwave-mediated N-arylation has been shown to be an efficient method for coupling anilines with heterocyclic halides. beilstein-journals.orgsemanticscholar.org Copper-catalyzed N-arylation reactions also provide a viable route to these derivatives. rsc.org
Table 1: Examples of N-Substitutions on the Piperidine Ring of Analogous Compounds
| Starting Piperidine Derivative | Reagent | Reaction Type | Resulting N-Substituent | Reference |
|---|---|---|---|---|
| 4-(4-Cyanophenoxymethyl)piperidine | 3-Bromo-1-fluoropropane, K₂CO₃ | N-Alkylation | 3-Fluoropropyl | nih.gov |
| 4-(3-(Piperidin-4-yl)propyl)piperidine | Substituted Phenyl Acyl Chlorides | N-Acylation | Substituted Benzoyl | nih.gov |
| ortho-Vanillin and para-Toluidine | NaBH₄ | Reductive Amination | N-Benzyl | researchgate.net |
| 4-Chloroquinazolines | N-Methylanilines | N-Arylation | Substituted Phenyl | beilstein-journals.org |
Substituent Variation on the Phenoxy Ring
Modifying the substituents on the phenoxy ring of this compound is a key strategy for fine-tuning electronic properties, lipophilicity, and receptor-binding interactions. The 2-fluoro substituent itself is an important feature, often introduced to enhance metabolic stability or modulate binding affinity.
The synthesis of analogs with different substituents on the phenoxy ring typically involves the Williamson ether synthesis, where a suitably substituted phenol is reacted with a piperidine derivative containing a leaving group on the 4-methyl position (e.g., a tosylate or mesylate). A study on 4,4-difluoro-3-(phenoxymethyl)piperidine analogs as dopamine D4 receptor antagonists explored a range of substituents on the phenoxy ring. chemrxiv.org The findings from this study, while on a slightly different scaffold, provide valuable insights into the effects of phenoxy ring substitution.
For example, the introduction of a 4-cyano group or additional fluorine atoms at the 3- and 4-positions of the phenoxy ring resulted in compounds with high binding affinity. chemrxiv.org Conversely, replacing the phenoxy group with heterocyclic ethers led to a significant loss of activity, highlighting the importance of the substituted phenyl moiety. chemrxiv.org
Table 2: Impact of Phenoxy Ring Substituents on Receptor Binding Affinity in Analogous 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffolds
| Phenoxy Ring Substituent | D4 Receptor Binding Affinity (Ki, nM) | Reference |
|---|---|---|
| 4-Fluoro | 12 | chemrxiv.org |
| 4-Chloro | 53 | chemrxiv.org |
| Unsubstituted | 27 | chemrxiv.org |
| 4-Cyano | 1.7 | chemrxiv.org |
| 3,4-Difluoro | 2.7 | chemrxiv.org |
| 4-Fluoro-3-methyl | 6.5 | chemrxiv.org |
| 3-Fluoro-4-methyl | 72 | chemrxiv.org |
| 4-Cyano-3-fluoro | 21 | chemrxiv.org |
Structural Elaboration of the Methylene (B1212753) Linker
Modification of the methylene linker between the piperidine and phenoxy moieties offers another avenue for structural diversification. This can involve extending the linker to an ethyl, propyl, or longer chain, or introducing substituents on the linker itself.
Homologation, the process of extending a carbon chain by one unit, can be employed to synthesize analogs with longer linkers. For example, starting with a piperidine-4-carboxaldehyde, a Wittig reaction could introduce a two-carbon unit, which upon reduction and further chemical manipulation, could be converted to the desired phenoxy ether. A multi-step synthesis of aminoethyl-substituted piperidine derivatives involved the homologation of a ketone intermediate as a key step. nih.gov
Alternatively, one could start with a piperidine derivative bearing a longer hydroxyalkyl chain at the 4-position, such as 4-(2-hydroxyethyl)piperidine. This precursor could then be subjected to a Mitsunobu reaction or converted to a sulfonate ester followed by nucleophilic substitution with 2-fluorophenol to afford the desired ether-linked analog. The synthesis of piperidine analogs with varying side chain lengths has been explored in the context of opioid receptor ligands, demonstrating the feasibility of this approach. nih.govnih.gov
Table 3: Potential Synthetic Strategies for Methylene Linker Elaboration
| Starting Material | Key Reaction | Intermediate | Resulting Linker |
|---|---|---|---|
| Piperidine-4-carboxaldehyde | Wittig Reaction | 4-(2-Alkenyl)piperidine | Ethyl or longer (after reduction) |
| 4-(2-Hydroxyethyl)piperidine | Mitsunobu Reaction | N/A | Ethyl |
| 4-(2-Hydroxyethyl)piperidine | Tosylation/Mesylation | 4-(2-Tosyloxyethyl)piperidine | Ethyl |
In Vitro Receptor Binding and Functional Assays
While direct binding data for this compound at serotonin (B10506) 5-HT2A and 5-HT2C receptors are not extensively documented in publicly available literature, SAR studies of related phenoxymethylpiperidine derivatives provide valuable insights. The affinity of such compounds for serotonin receptors is influenced by the nature and position of substituents on the phenoxy ring. For instance, halogen substitutions can modulate binding affinity and functional activity. It is understood that such compounds can act as agonists, antagonists, or inverse agonists at these receptors, and their specific functional profile is determined by subtle structural variations. The interaction between 5-HT2A and 5-HT2C receptors is a critical aspect of serotonergic neurotransmission, and compounds that modulate these receptors are of significant interest in neuropsychiatric research. mdpi.comnih.gov
| Receptor Subtype | Interaction Type | Potency (Analogues) | Functional Effect (Predicted) |
| 5-HT2A | Engagement | Varies with substitution | Modulatory (agonist/antagonist) |
| 5-HT2C | Engagement | Varies with substitution | Modulatory (agonist/antagonist) |
Research on a series of piperidine analogues has highlighted their potential as high-affinity ligands for the dopamine transporter (DAT). nih.govacs.org These studies indicate that the N-substituent on the piperidine ring plays a crucial role in determining both affinity and selectivity for DAT over the serotonin transporter (SERT) and the noradrenaline transporter (NET). nih.govacs.org For example, certain N-substituted 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidines have demonstrated subnanomolar affinity for DAT with significant selectivity. nih.gov Although specific binding affinities for this compound are not specified, the shared piperidine scaffold suggests a potential for interaction with these monoamine transporters. The nature of the phenoxymethyl (B101242) substituent would be a key determinant of its specific binding profile.
| Transporter | Interaction Type | Affinity (Analogues) | Selectivity Profile (Analogues) |
| DAT | Binding | High (nM range) | Selective over SERT and NET |
| NET | Binding | Lower than DAT | Varies with structure |
Note: This table reflects findings for structurally related piperidine analogues, providing a predictive framework for this compound.
Beyond the serotonergic and dopaminergic systems, phenoxymethylpiperidine derivatives have been shown to interact with other neurotransmitter receptors, notably sigma (σ) receptors. mdpi.com Certain analogues, such as 1-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine, have been synthesized as selective high-affinity ligands for σ1 receptors. nih.gov Given the structural similarities, it is plausible that this compound also exhibits affinity for sigma receptors. These receptors are involved in a wide range of cellular functions and are considered important targets for the development of therapeutics for neurological disorders. mdpi.com
Additionally, the broader class of piperidine-containing compounds has been investigated for modulation of other neurotransmitter systems, including nicotinic acetylcholine (B1216132) receptors (nAChRs). While direct evidence for this compound is absent, the piperidine moiety is a common feature in many nAChR modulators.
Structure Activity Relationship Sar and Structural Biology Approaches
Elucidation of Key Structural Determinants for Biological Activity
Systematic modifications of the 4-[(2-Fluorophenoxy)methyl]piperidine scaffold have provided significant insights into the structural requirements for potent biological activity. These studies have highlighted the importance of the fluorine substituent's position, the conformation of the piperidine (B6355638) ring, the nature of the phenoxy group, and the characteristics of the linker connecting the piperidine and phenoxy moieties.
The position of the fluorine atom on the phenoxy ring is a critical determinant of binding affinity and selectivity. The incorporation of fluorine can alter molecular properties through electrostatic interactions and hyperconjugation. nih.govnih.govresearchgate.net Studies on analogous compounds have demonstrated that halogen substitution on the phenyl ring is often essential for inhibitory effects. frontiersin.orgpolyu.edu.hk For instance, in a series of 4,4-difluoro-3-(phenoxymethyl)piperidine analogs targeting the Dopamine (B1211576) D4 receptor, the placement of fluorine on the phenoxy ring significantly modulated binding affinity. chemrxiv.org The 2-fluoro substitution, as seen in the parent compound, is one of several positions that can influence potency.
Comparative binding data from related scaffolds underscores the sensitivity of receptor interactions to the fluorine atom's location. For example, moving the fluorine from the 3-position to the 4-position or introducing a second fluorine atom can lead to substantial changes in binding affinity (Kᵢ). chemrxiv.org
| Compound Modification (Phenoxy Group) | Binding Affinity (Kᵢ, nM) |
| 3-Fluorophenoxy | >1000 |
| 4-Fluorophenoxy | 118 |
| 3,4-Difluorophenoxy | 2.7 |
| 4-Cyano-3-fluorophenoxy | 21 |
Data derived from studies on 1-imidazo[1,5-a]pyridine analogs of difluoropiperidines. chemrxiv.org
This data illustrates that while a single fluorine at the 4-position confers moderate activity, a 3,4-difluoro substitution pattern dramatically increases potency, suggesting a specific fit within the receptor's binding pocket that favorably interacts with this electronic distribution. chemrxiv.org The presence of a halogen, such as fluorine, on the phenyl ring has been noted as essential for the inhibitory effects of related compounds on transporters like ENT1 and ENT2. frontiersin.org
The piperidine ring is a common feature in many biologically active compounds and its conformation is crucial for proper orientation within a binding site. researchgate.net This heterocyclic ring typically adopts a chair conformation. researchgate.netmdpi.com The introduction of substituents, particularly fluorine, can significantly influence this conformational preference. nih.govresearchgate.net Computational and experimental studies have revealed that fluorinated piperidines can favor a conformation where the fluorine atom occupies an axial position, a preference driven by stabilizing electrostatic and hyperconjugation effects. nih.govresearchgate.netresearchgate.net
The biological properties of piperidine-containing molecules are highly dependent on the type and location of substituents on the heterocyclic ring. researchgate.net For example, studies on phenoxyalkylpiperidines as sigma-1 (σ1) receptor ligands showed that a 4-methyl substituent on the piperidine ring was optimal for interaction with the σ1 subtype. uniba.it In other systems, receptors have shown a high tolerance for different piperidine ring conformations, even accommodating rigid, boat-constrained bridged-piperidine structures, suggesting that the receptor-preferred conformation may deviate from an ideal chair state. nih.gov Ultimately, the specific substitutions on the piperidine ring dictate the conformational equilibrium and, consequently, the molecule's ability to adopt the bioactive conformation required for receptor binding.
The substituents on the phenoxy ring exert profound hydrophobic and electronic effects that modulate binding affinity. SAR studies have shown that both electron-donating and electron-withdrawing groups can influence potency, and the optimal substitution pattern is highly target-dependent. In some series of piperidine derivatives, electron-deficient rings, such as those with halogen substitutions, lead to potent activity. nih.gov Conversely, other studies on different targets have indicated a preference for electron-rich aromatic systems. dndi.org
A clear example of these effects can be seen in analogs targeting the Dopamine D4 and NMDA receptors. For D4 receptor antagonists, replacing a fluoro substituent with a chloro group (4-chloro) or removing it entirely resulted in a loss of binding affinity. chemrxiv.org However, introducing a methyl group (3-methyl) or a cyano group (4-cyano) led to highly potent compounds. chemrxiv.org In a separate study on NMDA receptor antagonists, the addition of a hydroxyl group to the phenoxy ring increased potency by approximately 25-fold, demonstrating a powerful electronic effect. nih.gov
| Compound Modification (Phenoxy Group) | Target | Effect on Activity |
| 4-Chloro (vs. 4-Fluoro) | Dopamine D4 Receptor | Loss of binding (Kᵢ = 53 nM) |
| 3-Methyl | Dopamine D4 Receptor | Active (Kᵢ = 13 nM) |
| 4-Cyano | Dopamine D4 Receptor | Highly active (Kᵢ = 1.7 nM) |
| 4-Hydroxyl | NMDA NR1/2B Receptor | ~25-fold increase in potency |
Data compiled from multiple sources. chemrxiv.orgnih.gov
These findings highlight that the electronic nature and hydrophobicity of the phenoxy substituent must be carefully tuned to achieve optimal interaction with the specific amino acid residues in the target's binding pocket.
The flexibility of the linker is also a critical parameter. Increasing the rigidity of the linker region can sometimes enhance potency by reducing the entropic penalty of binding and locking the molecule into a bioactive conformation. nih.gov For example, replacing a flexible linker with a more constrained structural element has been a successful strategy in developing potent inhibitors. nih.gov Conversely, in some biological systems, a degree of flexibility is necessary to allow the molecule to adapt to the binding site. nih.govnih.gov The optimal linker is one that balances the need for conformational freedom with the stability of the bioactive pose. nih.gov
Pharmacophore Modeling and Ligand-Based Drug Design Principles
Pharmacophore modeling is a cornerstone of ligand-based drug design, used to define the essential three-dimensional arrangement of chemical features necessary for biological activity. researchgate.netfrontiersin.org A pharmacophore model for this compound analogs would typically include key features such as a hydrogen bond acceptor (the fluorine and/or ether oxygen), a hydrophobic aromatic region (the fluorophenoxy ring), and a positive ionizable feature (the piperidine nitrogen at physiological pH). frontiersin.org
Ligand-based drug design utilizes the structural information from a set of known active molecules to develop such models, especially when the 3D structure of the biological target is unknown. nih.gov These models serve as 3D queries for virtual screening of large chemical databases to identify novel compounds that possess the required pharmacophoric features and are therefore likely to exhibit the desired biological activity. frontiersin.org The underlying principle is that molecules with similar structural and physicochemical properties are likely to exhibit similar biological activities. nih.gov For a series of flexible ligands like phenoxymethylpiperidines, advanced methods such as conformationally sampled pharmacophore approaches can be employed to account for the multiple shapes the molecules can adopt. nih.gov
Computational Chemistry in SAR Elucidation
Computational chemistry provides powerful tools to rationalize and predict the structure-activity relationships of molecules like this compound. Techniques such as molecular docking and molecular dynamics (MD) simulations are used to model the interaction between the ligand and its target protein at an atomic level. nih.govnih.gov Docking studies can predict the preferred binding pose of the molecule within the active site, helping to explain why certain substitutions enhance affinity while others are detrimental. nih.gov
For example, computational studies on related piperidine derivatives have revealed crucial interactions with specific amino acid residues. nih.gov MD simulations can further refine these models by showing how the ligand-protein complex behaves over time, providing insights into the stability of the binding pose. nih.govresearchgate.net
Furthermore, Density Functional Theory (DFT) computations have been instrumental in understanding the intrinsic properties of the molecule itself, such as the conformational preferences of the fluorinated piperidine ring. nih.gov Quantitative Structure-Activity Relationship (QSAR) models, which correlate physicochemical properties with biological activity, are also developed to guide the design of new, more potent analogs. researchgate.net These computational approaches are integral to modern drug discovery, enabling a more rational and efficient exploration of a compound's SAR. nih.gov
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand, such as this compound, to a protein target.
Molecular Docking: This technique predicts the preferred orientation of the molecule when it binds to a receptor. For this compound, docking studies would typically involve placing the compound into the active site of a target protein, such as a G-protein coupled receptor (GPCR) or an enzyme, to determine the most stable binding conformation. The scoring functions used in docking algorithms would estimate the binding affinity, providing a rank of potential poses. Key interactions that would be analyzed include hydrogen bonds between the piperidine nitrogen and receptor residues, as well as hydrophobic interactions involving the fluorophenoxy group.
Molecular Dynamics Simulations: Following docking, MD simulations can provide a more dynamic and detailed view of the ligand-protein complex over time. A simulation would be run for several nanoseconds to observe the stability of the binding pose predicted by docking. These simulations can reveal subtle conformational changes in both the ligand and the protein upon binding and provide a more accurate estimation of binding free energy. For this compound, MD simulations could highlight the role of the fluorine atom in modulating the electronic properties and binding interactions of the phenoxy ring.
Below is a hypothetical data table illustrating the kind of results that might be obtained from a molecular docking and MD simulation study of this compound against a hypothetical receptor.
| Computational Method | Parameter | Predicted Value | Key Interacting Residues (Hypothetical) |
| Molecular Docking | Binding Affinity (kcal/mol) | -8.5 | ASP110, PHE289, TRP301 |
| Hydrogen Bonds | 1 (Piperidine N-H with ASP110) | ASP110 | |
| Hydrophobic Interactions | Fluorophenoxy ring with PHE289, TRP301 | PHE289, TRP301 | |
| Molecular Dynamics | RMSD of Ligand (Å) | 1.2 (over 100 ns) | - |
| Binding Free Energy (kcal/mol) | -10.2 | ASP110, PHE289, TRP301, TYR305 | |
| Stable Hydrogen Bonds | 1 (Piperidine N-H with ASP110) | ASP110 |
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. Developing a QSAR model for a series of analogs of this compound would involve synthesizing and testing a range of derivatives with modifications at various positions, such as the piperidine ring or the fluorophenoxy group.
The development of a QSAR model would typically follow these steps:
Data Set Generation: A series of phenoxymethylpiperidine derivatives would be synthesized, and their biological activity (e.g., IC50 or Ki values) against a specific target would be measured.
Descriptor Calculation: For each molecule, a set of molecular descriptors would be calculated. These can include physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment, partial charges), and topological descriptors (e.g., molecular connectivity indices).
Model Building: Statistical methods, such as multiple linear regression or partial least squares, would be used to build a mathematical equation that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques.
A hypothetical QSAR equation for a series of phenoxymethylpiperidine derivatives might look like this:
log(1/IC50) = 0.5 * logP - 0.2 * PSA + 0.8 * H-bond_Donors + 1.5
This equation would suggest that higher lipophilicity (logP) and more hydrogen bond donors are beneficial for activity, while a larger polar surface area (PSA) is detrimental.
De Novo Design and Virtual Screening Methodologies
De Novo Design: This computational approach involves designing new molecules from scratch that are predicted to bind to a target receptor. Starting with a scaffold like the phenoxymethylpiperidine core, de novo design algorithms could be used to "grow" new functional groups within the binding pocket of a target protein, suggesting novel derivatives with potentially improved affinity and selectivity.
Virtual Screening: This method involves computationally screening large libraries of compounds to identify those that are most likely to bind to a drug target. A virtual screening campaign could be performed using the 3D structure of a target receptor. A pharmacophore model could be developed based on the known binding mode of this compound or related ligands. This model would define the essential 3D arrangement of chemical features required for binding, which would then be used to search virtual compound databases for molecules that match this pharmacophoric pattern.
| Methodology | Application to this compound Derivatives | Expected Outcome |
| De Novo Design | Using the piperidine or phenoxy ring as a starting point to computationally build novel substituents that complement the target's binding site topology and electrostatics. | Generation of novel molecular structures with predicted high binding affinity, providing new synthetic targets for lead optimization. |
| Virtual Screening | A pharmacophore model based on the key interaction features of this compound (e.g., hydrogen bond donor, aromatic ring, hydrophobic feature) would be used to screen large chemical libraries. | Identification of a diverse set of compounds from existing databases that are predicted to bind to the same target, potentially leading to the discovery of new chemical scaffolds with the desired activity. |
X-ray Crystallography and Cryo-EM for Ligand-Protein Complex Characterization
X-ray Crystallography: This is a high-resolution structural biology technique that can determine the precise three-dimensional arrangement of atoms in a protein-ligand complex. To obtain a crystal structure of this compound bound to its target protein, researchers would first need to produce and purify the target protein and then co-crystallize it with the compound.
The resulting electron density map would provide a detailed atomic-level view of the binding site, confirming the binding mode predicted by computational methods. It would reveal the specific amino acid residues involved in the interaction, the exact distances and angles of hydrogen bonds, and the nature of hydrophobic and van der Waals contacts. This information is invaluable for structure-based drug design, allowing for rational modifications to the ligand to improve its binding characteristics.
Cryo-Electron Microscopy (Cryo-EM): Cryo-EM is another powerful technique for determining the structure of biological macromolecules. It is particularly useful for large protein complexes or membrane proteins that are difficult to crystallize. If this compound were to bind to such a target, cryo-EM could be used to visualize the ligand-protein complex. While generally providing lower resolution than X-ray crystallography, recent advances in cryo-EM have enabled near-atomic resolution structures, which can be sufficient to identify the location and orientation of a bound ligand.
The table below summarizes the hypothetical structural data that could be obtained from these experimental techniques.
| Technique | Target Protein (Hypothetical) | Resolution (Å) | Key Findings | PDB ID (Hypothetical) |
| X-ray Crystallography | Human Dopamine Transporter | 2.1 | The piperidine nitrogen forms a salt bridge with Asp79. The 2-fluorophenyl group is situated in a hydrophobic pocket formed by Phe176, Val152, and Tyr156. The fluorine atom engages in an orthogonal multipolar interaction with the backbone carbonyl of Gly153. | 9XYZ |
| Cryo-EM | Human Sigma-1 Receptor Trimer | 3.5 | The compound binds at the interface between two subunits. The overall conformation of the ligand is resolved, showing the piperidine in a chair conformation and the phenoxymethyl (B101242) linker in an extended state. | EMD-9999 |
Design and Synthesis of Advanced Analogues and Probes
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping and bioisosteric replacement are cornerstone strategies in medicinal chemistry aimed at discovering novel chemotypes with improved properties while retaining the key molecular interactions of a parent molecule. nih.govu-strasbg.fr Bioisosteres are functional groups or molecules that possess similar physical and chemical characteristics, leading to comparable biological activities. wikipedia.orgbaranlab.org These strategies are applied to optimize potency, enhance selectivity, improve metabolic stability, and secure novel intellectual property. nih.govresearchgate.net
In the context of the 4-[(2-Fluorophenoxy)methyl]piperidine framework, these strategies can be applied to its three main components: the piperidine (B6355638) ring, the phenoxy group, and the methyl ether linker.
Piperidine Ring Modifications: The saturated piperidine ring is a common motif in pharmaceuticals. princeton.edu However, to modulate properties like lipophilicity and basicity, or to explore new interaction vectors, bioisosteric replacements can be introduced. For instance, spirocyclic systems such as 2-azaspiro[3.3]heptane and 1-azaspiro[3.3]heptane have been developed as bioisosteres of piperidine. chemrxiv.orgresearchgate.net These bicyclic analogues can decrease lipophilicity while maintaining a similar three-dimensional arrangement of substituents, potentially improving pharmacokinetic properties. researchgate.net
Phenoxy Group Replacements: The 2-fluorophenoxy moiety is crucial for the interaction of many analogues with their biological targets. Bioisosteric replacement of the phenyl ring with other aromatic systems, such as thiophene (B33073) or pyridine, can alter electronic properties, metabolic stability, and binding specificity. wikipedia.org For example, replacing a phenyl ring with a different aromatic system can improve efficacy or result in better pharmacokinetic profiles. wikipedia.org
Linker and Substituent Modifications: The ether linkage and the fluorine substituent are also amenable to bioisosteric replacement. Replacing the ether oxygen with a nitrogen atom, for instance, could alter hydrogen bonding capacity and metabolic stability. wikipedia.org The fluorine atom itself is often considered a bioisostere of a hydrogen atom; its introduction can block metabolic oxidation at that site, thereby increasing a compound's half-life. wikipedia.org
These strategies allow for the systematic exploration of chemical space around the core scaffold to generate advanced analogues with tailored pharmacological profiles. nih.gov
Radioligand Development for Positron Emission Tomography (PET) Studies
The this compound scaffold has been extensively utilized in the development of radioligands for Positron Emission Tomography (PET), a non-invasive imaging technique that allows for the in vivo quantification of biological processes. frontiersin.org Analogues of this scaffold have been labeled with the positron-emitting radionuclide fluorine-18 (B77423) (¹⁸F) to create imaging agents for various targets in the central nervous system (CNS), particularly sigma (σ) receptors. nih.govnih.gov
For example, [¹⁸F]1-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine ([¹⁸F]FPS) was developed as a high-affinity and selective radioligand for σ₁ receptors. nih.gov In vivo studies with this tracer demonstrated high uptake in the brain and in melanoma tumors, which are known to express sigma receptors, highlighting its potential for tomographic evaluation of these targets. nih.gov The development of such radioligands is crucial for understanding the role of their targets in psychiatric disorders and for imaging certain types of tumors. nih.gov
The synthesis of ¹⁸F-labelled PET radiopharmaceuticals most commonly involves a nucleophilic substitution reaction. mdpi.com For derivatives of this compound, this is typically achieved through the displacement of a suitable leaving group on an alkyl chain by [¹⁸F]fluoride. nih.gov
The standard procedure involves several key steps:
Production of [¹⁸F]Fluoride: The [¹⁸F]fluoride is produced in a cyclotron and collected in [¹⁸O]H₂O.
[¹⁸F]Fluoride Activation: The aqueous [¹⁸F]fluoride is trapped on an anion exchange resin. It is then eluted with a solution containing a phase-transfer catalyst, such as a potassium-kryptofix (K/K₂₂₂) complex, in acetonitrile (B52724). Azeotropic drying is performed to remove residual water, which would otherwise hinder the nucleophilicity of the fluoride (B91410) ion. mdpi.com
Nucleophilic Substitution: The activated, anhydrous [¹⁸F]fluoride is reacted with a precursor molecule at an elevated temperature. uchicago.edu This reaction displaces the leaving group to form the ¹⁸F-C bond.
Purification: The final radiolabeled compound is purified, typically using high-performance liquid chromatography (HPLC), to separate it from unreacted precursor and radioactive byproducts. nih.gov
This method has been successfully used to synthesize various radioligands. For instance, [¹⁸F]1-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine was synthesized with radiochemical yields of 56-70% using this approach. nih.gov Similarly, spirocyclic piperidine derivatives targeting σ₁ receptors have been labeled using an efficient one-pot, two-step reaction method, achieving radiochemical yields of 8-10%. nih.gov
The success of the radiosynthesis heavily relies on the design of the precursor molecule. For nucleophilic [¹⁸F]fluorination, the precursor must contain a good leaving group attached to the position where the radioisotope is to be introduced. Common leaving groups used for this purpose include mesylates (-OMs) and tosylates (-OTs). nih.govnih.gov
| Precursor Type | Leaving Group | Application Example | Reference |
| N-Alkylmesylate | Mesylate | Synthesis of [¹⁸F]1-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine | nih.gov |
| N-Alkyltosylate | Tosylate | Synthesis of [¹⁸F]N-(2-benzofuranylmethyl)-N'-[4-(2-fluoroethoxy)benzyl]piperazine | nih.gov |
Development of Chemical Probes for Target Validation
Chemical probes are small molecules designed to interact with a specific protein target, enabling the study and validation of that target's function in a biological system. nih.govresearchgate.net High-quality chemical probes are characterized by their high potency, selectivity, and demonstrated engagement with the target in cellular or in vivo models. researchgate.net
Radiolabeled analogues of this compound, particularly the ¹⁸F-labeled PET ligands, serve as powerful in vivo chemical probes. nih.gov They allow for the direct visualization and quantification of target engagement in living subjects, which is a critical step in target validation for drug discovery. researchgate.net For example, the PET radioligand [¹⁸F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine ([¹⁸F]SFE) was developed to image sigma (σ) receptors. nih.gov Its use in PET studies helps to confirm the presence and distribution of these receptors in the central nervous system and in tumors, thereby validating them as potential therapeutic targets. nih.gov The ability to demonstrate specific binding, often through blocking studies where a non-radiolabeled ligand is co-administered to compete for the target site, provides strong evidence of target engagement. nih.govnih.gov
Polypharmacology and Multi-Target Ligand Design
Polypharmacology is a drug design paradigm that intentionally creates single chemical entities capable of modulating multiple biological targets. researchgate.net This multi-target-directed ligand (MTDL) approach is considered particularly promising for complex, multifactorial diseases like neurodegenerative disorders and psychiatric conditions, where hitting a single target may be insufficient. nih.govmdpi.com
The piperidine scaffold is frequently found in multi-target ligands. For instance, a series of benzoisoxazoleylpiperidine derivatives were designed as potential antipsychotics with affinities for multiple dopamine (B1211576) (D₂, D₃) and serotonin (B10506) (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₆) receptors. nih.gov Another study described 4-oxypiperidine ethers designed as dual-acting ligands targeting histamine (B1213489) H₃ receptors and cholinesterases, which could be beneficial for treating Alzheimer's disease. nih.gov
The this compound framework is a suitable starting point for MTDL design. By systematically modifying the phenoxy and N-piperidine substituents, it is possible to incorporate pharmacophoric features that confer affinity for additional, therapeutically relevant targets. This strategy could lead to the development of novel agents with enhanced efficacy or a broader spectrum of activity, building upon the foundational selectivity of the original scaffold. nih.govnih.gov
Emerging Research Avenues and Future Perspectives
Exploration of Underexplored Biological Targets
While piperidine-based compounds have been traditionally associated with central nervous system targets such as monoamine transporters and sigma receptors, current research is expanding to a wider array of biological targets. The unique structural characteristics of the 4-[(2-Fluorophenoxy)methyl]piperidine scaffold make it a versatile candidate for interacting with diverse protein families. In silico prediction tools are increasingly used to identify potential new pharmacological activities for piperidine (B6355638) derivatives, suggesting effects on various enzymes, ion channels, and receptor systems. nih.gov
Recent explorations into analogous piperidine structures have revealed interactions with targets previously not associated with this chemical class. These include enzymes critical in neurodegenerative diseases and kinases involved in cancer signaling pathways. For instance, compounds with a similar 4-substituted piperidine core have shown affinity for targets like Beta-secretase 1 (BACE1), which is implicated in Alzheimer's disease, and serotonin (B10506) receptors such as 5-HT2C. Furthermore, certain piperidine derivatives have been investigated for their ability to modulate pathways like the JAK/STAT signaling cascade, which is crucial in hematological cancers. portlandpress.comuts.edu.au This diversification of targets opens up new therapeutic possibilities for compounds derived from the this compound framework.
| Target Class | Specific Target Example | Associated Disease Area | Rationale for Exploration |
|---|---|---|---|
| Enzymes | Beta-secretase 1 (BACE1) | Alzheimer's Disease | Known inhibitors share structural motifs with piperidine derivatives. portlandpress.com |
| G-Protein Coupled Receptors (GPCRs) | 5-HT2C Receptor | Psychiatric Disorders, Obesity | Piperidine is a common scaffold in many serotonin receptor ligands. portlandpress.com |
| Kinases | JAK/STAT Pathway | Cancer, Inflammatory Diseases | Certain piperidine compounds have shown inhibitory activity against kinases in this pathway. uts.edu.au |
| Sigma Receptors | Sigma-1 (σ1) and Sigma-2 (σ2) | Neurological Disorders, Oncology | Phenoxyalkylpiperidines are known high-affinity ligands for sigma receptors. |
| Transporters | Dopamine (B1211576) Transporter (DAT) | Neuropsychiatric Disorders | Piperidine analogues have demonstrated high-affinity binding to DAT. |
Advanced Spectroscopic Techniques for Ligand-Target Characterization
Understanding the precise interaction between a ligand like this compound and its biological target is fundamental for rational drug design. Advanced spectroscopic techniques provide atomic-level insights into these interactions, elucidating binding modes, kinetics, and conformational changes. nih.govazooptics.com
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for studying protein-ligand interactions in solution. nih.gov Techniques such as Saturation Transfer Difference (STD) NMR can identify which parts of the ligand are in close contact with the protein, effectively mapping the binding epitope. nih.gov This method is particularly useful for studying weak to moderate binding affinities, which are common during the early stages of drug discovery. nih.gov
X-ray Crystallography offers high-resolution, static snapshots of a ligand bound within a protein's active site. nih.govspringernature.com By co-crystallizing the target protein with the compound or soaking the compound into an existing protein crystal, researchers can visualize the three-dimensional structure of the complex. peakproteins.com This information is invaluable for understanding the specific hydrogen bonds, hydrophobic interactions, and other forces that govern binding. nih.gov
Surface Plasmon Resonance (SPR) is a label-free optical technique that provides real-time data on the kinetics of binding. denovobiolabs.comsygnaturediscovery.com By immobilizing the target protein on a sensor chip and flowing the ligand over the surface, SPR can precisely measure association (k_on) and dissociation (k_off) rates, from which the binding affinity (K_D) is calculated. denovobiolabs.com This technique is essential for ranking compounds and understanding structure-activity relationships. sygnaturediscovery.combio-rad.com
Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the structure of large protein complexes and membrane proteins, which are often challenging to crystallize. nih.govnih.gov Recent advances have enabled the visualization of small molecule ligands bound to their targets at near-atomic resolution, providing crucial insights for structure-based drug design, especially for previously intractable targets. nih.govthermofisher.com
| Technique | Type of Information Provided | Key Advantage |
|---|---|---|
| NMR Spectroscopy (e.g., STD-NMR) | Binding epitope, solution-state interactions, affinity (K_d). nih.gov | Provides data on interactions in a solution that mimics the physiological environment. nih.gov |
| X-ray Crystallography | High-resolution 3D structure of the protein-ligand complex. nih.gov | Offers a detailed, static atomic-level view of the binding mode. springernature.com |
| Surface Plasmon Resonance (SPR) | Binding kinetics (k_on, k_off) and affinity (K_D). denovobiolabs.com | Real-time, label-free measurement of binding events. sygnaturediscovery.com |
| Cryo-Electron Microscopy (Cryo-EM) | High-resolution 3D structure, especially for large or membrane-bound proteins. nih.gov | Enables structural analysis of targets not amenable to crystallography. nih.gov |
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery, accelerating the identification and optimization of new therapeutic agents. nih.govacs.org For scaffolds like this compound, these computational tools offer powerful new approaches.
Target Identification and Validation: AI platforms can analyze vast datasets, including genomic, proteomic, and clinical data, to identify and validate novel biological targets for which a piperidine-based ligand might be suitable. acs.orgrsc.org
Generative Chemistry and De Novo Design: Deep learning models can generate novel molecular structures from scratch that are optimized for specific properties. nih.gov Starting with a core like this compound, these generative algorithms can suggest modifications to enhance potency, selectivity, and pharmacokinetic profiles, efficiently exploring a vast chemical space. thermofisher.com
Virtual Screening and Property Prediction: ML algorithms are extensively used to screen large virtual libraries of compounds to predict their binding affinity for a specific target. nih.gov Furthermore, AI models can predict crucial ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties early in the discovery process, helping to prioritize candidates with a higher likelihood of success and reducing late-stage failures. nih.gov
| AI/ML Application | Description | Impact on Drug Discovery |
|---|---|---|
| Target Identification | Analyzing multi-omics data to propose novel protein targets. rsc.org | Expands the therapeutic potential of the chemical scaffold. |
| Generative Models | Designing novel molecules with desired properties (e.g., high affinity, low toxicity). thermofisher.com | Accelerates the design-make-test-analyze cycle. |
| Virtual Screening | Predicting the binding of virtual compounds to a target protein. nih.gov | Reduces the time and cost of initial hit identification. |
| ADMET Prediction | Forecasting pharmacokinetic and toxicity profiles of new molecules. nih.gov | Improves the success rate of drug candidates by identifying potential liabilities early. |
Sustainable and Green Chemistry Approaches in Synthesis
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. The synthesis of piperidine-containing compounds is an area where these principles can be effectively applied. Traditional multi-step syntheses are often replaced by more efficient and sustainable methods.
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form the final product, which significantly reduces waste, energy consumption, and reaction time. The development of one-pot MCRs for the synthesis of highly substituted piperidines is a key area of green chemistry research. sygnaturediscovery.com
Use of Greener Solvents and Catalysts: Efforts are being made to replace hazardous organic solvents with more environmentally benign alternatives, such as water or bio-renewable solvents. denovobiolabs.com Additionally, the use of non-toxic and recyclable catalysts, such as certain metal-organic frameworks or biocatalysts, is being explored to improve the sustainability of synthetic processes. sygnaturediscovery.com
Q & A
Q. What are the key considerations for solvent selection in synthesizing 4-[(2-Fluorophenoxy)methyl]piperidine?
Solvent choice significantly impacts reaction efficiency and product purity. Optimal solvents should:
- Minimize side reactions : Polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) stabilize intermediates and reduce hydrolysis byproducts .
- Facilitate base compatibility : Ethers (e.g., tetrahydrofuran) or nitriles (e.g., acetonitrile) are preferred when using strong bases like NaOH or KOH to avoid solvent degradation .
- Enable easy purification : Low-boiling solvents (e.g., dichloromethane) simplify post-reaction isolation via rotary evaporation .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the piperidine ring conformation and fluorophenoxy substitution patterns. The fluorine atom’s electron-withdrawing effect causes distinct splitting in aromatic proton signals .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to verify ≥99% purity, as described in synthesis protocols .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode identifies molecular ion peaks and fragmentation patterns, critical for structural validation .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis yield of this compound?
Integrate quantum chemical calculations (e.g., DFT) with experimental workflows:
- Reaction Pathway Prediction : Use software like Gaussian or ORCA to model transition states and identify energy barriers in hydrolysis or alkylation steps .
- Solvent Effect Simulations : COSMO-RS models predict solvent polarity impacts on reaction kinetics, guiding solvent selection for higher yields .
- Machine Learning (ML) : Train ML algorithms on PubChem data to correlate reaction conditions (temperature, catalyst) with yield outcomes .
Q. What strategies resolve contradictions in reported biological activities of fluorinated piperidine derivatives?
Conflicting data may arise from structural nuances or assay variability. Mitigate this by:
- Comparative Structural Analysis : Use X-ray crystallography or NMR to confirm stereochemistry, as minor changes (e.g., fluorine position) drastically alter receptor binding .
- Standardized Bioassays : Replicate studies under controlled conditions (e.g., fixed ATP concentrations in kinase assays) to isolate compound-specific effects .
- Meta-Analysis : Pool data from PubChem and EPA DSSTox to identify trends in structure-activity relationships (SAR) .
Q. How does fluorine substitution at the 2-position of the phenoxy group influence electronic properties and reactivity?
Fluorine’s electronegativity:
- Enhances Electron Deficiency : The 2-fluorophenoxy group withdraws electron density via inductive effects, increasing the piperidine nitrogen’s basicity and altering its protonation state in physiological conditions .
- Modulates Lipophilicity : LogP calculations (via ChemAxon) show that 2-fluorine substitution reduces hydrophobicity compared to 4-fluorine analogs, impacting membrane permeability .
- Affects Metabolic Stability : Fluorine resists oxidative metabolism, as shown in cytochrome P450 inhibition assays .
Methodological Tables
Safety and Handling
Q. What are critical safety protocols for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (H315, H319 hazards) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (P261 precaution) .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb liquids using vermiculite (P305+P351+P338 response) .
Data Contradiction Analysis
For conflicting biological activity reports:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
